molecular formula C19H29N3O B5337434 4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

Katalognummer: B5337434
Molekulargewicht: 315.5 g/mol
InChI-Schlüssel: NIJAVBOLKUYEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine class of drugs. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide selectively inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The exact mechanism of action of this compound in other neurological disorders is still being investigated.
Biochemical and Physiological Effects
This compound has been shown to increase the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. It has also been shown to improve cognitive function in animal models of ADHD and addiction. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and yield, selective inhibition of GABA transaminase, and favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Zukünftige Richtungen

There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including epilepsy, addiction, and ADHD.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of its mechanism of action in other neurological disorders.
4. Investigation of its potential for use in combination with other drugs for enhanced therapeutic efficacy.
5. Investigation of its potential for use in veterinary medicine.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its selective inhibition of GABA transaminase and ability to increase the concentration of GABA in the brain make it a promising candidate for the treatment of epilepsy, addiction, and ADHD. While further research is needed to fully understand its mechanism of action and therapeutic potential, this compound represents a promising avenue for the development of new treatments for neurological disorders.

Synthesemethoden

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is synthesized by reacting 4-cyclohexyl-1,2,3,6-tetrahydropyridine with 2,4-dimethylphenylpiperazine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography, yielding this compound in high purity and yield.

Wissenschaftliche Forschungsanwendungen

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.

Eigenschaften

IUPAC Name

4-cyclohexyl-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-8-9-18(16(2)14-15)20-19(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJAVBOLKUYEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.